molecular formula C33H35F4N3O2 B605695 Avacopan CAS No. 1346623-17-3

Avacopan

货号: B605695
CAS 编号: 1346623-17-3
分子量: 581.6 g/mol
InChI 键: PUKBOVABABRILL-YZNIXAGQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Avacopan (Tavneos®) is an orally administered, selective antagonist of the complement 5a receptor (C5aR) approved by the FDA and EMA for treating granulomatosis with polyangiitis (GPA) and microscopic polyangiitis (MPA), two subtypes of ANCA-associated vasculitis (AAV) . It inhibits C5a-mediated neutrophil activation, a key driver of vascular inflammation in AAV . Approval was based on the pivotal ADVOCATE trial, a phase 3 study demonstrating this compound's non-inferiority to a prednisone taper at 26 weeks and superiority in sustained remission at 52 weeks (71% vs. 56.1%) . This compound reduces glucocorticoid (GC) exposure by 81% while improving renal function and health-related quality of life (HRQoL) .

准备方法

Traditional Chemical Synthesis of Avacopan

Initial Synthetic Route and Key Intermediates

The foundational synthesis of this compound begins with ethyl 3-(4-nitrophenyl)-3-oxo-propanoate (18.1 ) as the starting material. Reaction with acrolein diethyl acetal in the presence of (R)-(−)-2-phenylglycinol (18.2 ) yields tetrahydropyridine intermediate 18.3 . Palladium-mediated hydrogenation achieves stereoselective alkene reduction, nitro group reduction, and removal of the bicyclic oxazole fragment to reveal the piperidine core. Subsequent reductive amination with cyclopentanone produces a crude amino ester with 78% enantiomeric excess (ee), which is purified via salt formation with (−)-O,O′-di-p-toluoyl-L-tartaric acid to yield 18.4 (>99:1 enantiomeric ratio) .

Acylation and Final Coupling

Acylation of 18.4 with 2-fluoro-6-methylbenzoyl chloride (18.5 ) generates amide 18.6 . The final step involves Lewis acid-mediated amidation with 4-methyl-5-trifluoromethylaniline (18.7 ), delivering this compound in 80% yield with >99.8% diastereomeric excess (de) and ee . This route, while effective, requires meticulous control over stereochemistry and multiple purification steps, limiting scalability.

Enzymatic Strategies for Intermediate Synthesis

Imine Reductase-Catalyzed Oxidative Kinetic Resolution

Recent advances leverage imine reductase (IRED) enzymes to synthesize the (2R,3S)-piperidine intermediate of this compound. By reversing IRED’s typical reductive function, researchers achieved oxidative kinetic resolution (KR) of rac-cis-1 , selectively preserving the desired (2R,3S)-1 enantiomer while oxidizing the undesired enantiomer to enamine 4 . Alcohol dehydrogenase (ADH) facilitates cofactor regeneration, and catalytic hydrogenation recycles 4 back to rac-cis-1 , enabling iterative KR cycles. This method achieved a 99.5% ee at a 1 kg scale with a space-time yield (STY) of 37.2 g/L/day .

Table 1: Performance Metrics of Enzymatic KR

ParameterValue
Scale1 kg
Enantiomeric Excess (ee)99.5%
Space-Time Yield (STY)37.2 g/L/day
Recycling Yield83.7%

Dynamic Kinetic Reduction for Enhanced Efficiency

Enantiocomplementary IREDs enable dynamic kinetic reduction (DKR) of enamine 4 to (2R,3S)-1 with exceptional diastereoselectivity. This approach circumvents the theoretical 50% yield limit of KR, achieving a 72% overall yield through repetitive KR and recycling steps .

Crystallization and Polymorph Control

Development of Crystalline Form HyA

This compound’s low solubility necessitated the development of a stable crystalline form. Form HyA, obtained via methanol dissolution and seeding with HyA crystals, exhibits superior solubility (1.5× higher in 0.1N HCl vs. prior forms) and stability under humidity and temperature stress .

Table 2: Solubility Comparison of this compound Polymorphs

FormSolubility in 0.1N HCl (µg/mL)
HyA45.2
Prior30.1

Crystallization Process Optimization

The protocol involves dissolving this compound in methanol, optional filtration, and seeding with HyA crystals. Controlled cooling and anti-solvent addition yield Form HyA with consistent particle morphology, ensuring batch-to-batch reproducibility .

Comparative Analysis of Synthesis Methods

Traditional vs. Enzymatic Routes

AspectTraditional SynthesisEnzymatic Synthesis
Yield80% (final step)72% (overall via DKR)
StereocontrolMulti-step purificationEnzyme-driven selectivity
ScalabilityModerateHigh (kg-scale demonstrated)
Environmental ImpactHigh solvent useGreener with cofactor recycling

Industrial Adoption Considerations

While traditional methods remain prevalent in early-phase production, enzymatic routes offer scalability and sustainability advantages. Form HyA’s enhanced solubility makes it the preferred form for drug product manufacturing .

化学反应分析

Types of Reactions: Avacopan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

科学研究应用

Applications in ANCA-Associated Vasculitis

Clinical Trials and Efficacy

  • ADVOCATE Trial : The phase 3 ADVOCATE trial assessed avacopan's efficacy compared to a traditional glucocorticoid treatment (prednisone) in patients with ANCA-associated vasculitis. The trial involved 331 patients randomized to receive either this compound (30 mg twice daily) or a tapering schedule of prednisone alongside standard immunosuppressive therapy (cyclophosphamide or rituximab). Key findings included:
    • At week 26, remission was achieved in 72.3% of patients on this compound versus 70.1% on prednisone, establishing noninferiority (P<0.001) but not superiority.
    • At week 52, sustained remission was significantly higher in the this compound group (65.7%) compared to the prednisone group (54.9%), indicating both noninferiority and superiority (P=0.007) .
  • Safety Profile : The safety data from the ADVOCATE trial indicated that serious adverse events occurred in 37.3% of patients receiving this compound and 39.0% in the prednisone group, suggesting a comparable safety profile between treatments .
  • Real-World Evidence : The AVACOSTAR study aims to provide insights into the long-term safety and effectiveness of this compound in real-world settings for granulomatosis with polyangiitis and microscopic polyangiitis . This study will evaluate patient characteristics, treatment outcomes, and implementation challenges over an extended period.

Applications in C3 Glomerulopathy

This compound is also being investigated for its potential benefits in treating C3 glomerulopathy, a rare kidney disorder characterized by complement system dysregulation leading to kidney damage.

  • Phase 2 Study : A randomized, double-blind study is underway to evaluate the effect of this compound on kidney disease activity in patients with C3 glomerulopathy compared to placebo. This study aims to assess improvements in renal function and overall disease activity .

Comparative Efficacy Data

The following table summarizes key efficacy outcomes from clinical trials involving this compound:

Study NamePatient PopulationRemission at Week 26 (%)Sustained Remission at Week 52 (%)Serious Adverse Events (%)
ADVOCATE TrialANCA-associated vasculitis72.3 (this compound)65.7 (this compound)37.3 (this compound)
70.1 (prednisone)54.9 (prednisone)39.0 (prednisone)
AVACOSTAR StudyReal-world ANCA-associated vasculitisData pendingData pendingData pending
C3 GlomerulopathyPatients with C3 glomerulopathyData pendingData pendingData pending

相似化合物的比较

Comparison with Glucocorticoids (Prednisone)

Efficacy

  • Sustained Remission : At 52 weeks, Avacopan achieved higher remission rates (71%) compared to prednisone (56.1%) in AAV patients receiving rituximab induction . In relapsed GPA/MPA, this compound showed a 28.5% absolute increase in remission rates over prednisone (76.5% vs. 48.0%) .
  • Renal Outcomes: this compound accelerated recovery of estimated glomerular filtration rate (eGFR) (median improvement: 8.1 vs. 5.3 mL/min/1.73 m² in newly diagnosed patients) and reduced albuminuria earlier (−42% vs. −1% at 4 weeks) . It also lowered dialysis dependency (2 vs. 4 patients in ADVOCATE) .
  • Relapse Rates: this compound reduced relapse risk by 50% in newly diagnosed (8.2% vs. 18.2%) and relapsed (14.6% vs. 27.7%) patients over 52 weeks .

Quality of Life

This compound significantly improved HRQoL metrics, including vitality, mental health, and physical functioning, as measured by SF-36 and EQ-5D-5L .

Table 1: this compound vs. Prednisone in AAV

Parameter This compound Prednisone Reference
Sustained Remission (52 weeks) 71% 56.1%
Median eGFR Improvement (mL/min/1.73 m²) +8.1 +5.3
Relapse Rate (52 weeks) 8.2%–14.6% 18.2%–27.7%
Serious Adverse Events 34.6% 39.3%
Cumulative GC Dose (mg) 625 3,048

Comparison with Other C5a Receptor Antagonists

This compound’s potency and clinical utility stand out among C5aR inhibitors:

  • PMX205 and W-54-011 : In vitro, this compound shifted the EC50 of PVL cytotoxicity at ≥1 µM, while PMX205 and W-54-011 required ≥10 µM . However, low concentrations (1–100 nM) of these compounds paradoxically enhanced PVL toxicity, particularly with NQ301 and BM213 .
  • Selectivity : this compound’s selective C5aR inhibition avoids broad complement pathway suppression, reducing infection risks compared to C5 inhibitors like eculizumab .

Table 2: this compound vs. Other C5aR Inhibitors

Compound EC50 for PVL Inhibition Paradoxical Cytotoxicity at Low Concentrations Clinical Stage
This compound ≥1 µM Mild Approved for AAV
PMX205 ≥10 µM Moderate Preclinical
W-54-011 ≥10 µM Moderate Preclinical
NQ301 No effect Severe Experimental

Comparison with Other Immunosuppressants

  • Rituximab/Cyclophosphamide : this compound is frequently combined with these agents for induction therapy. In real-world studies, 87% of this compound recipients received rituximab or cyclophosphamide, demonstrating synergistic efficacy without overlapping toxicity .
  • Mepolizumab (Anti-IL-5): While mepolizumab targets eosinophilic inflammation, this compound addresses complement-driven pathways.

生物活性

Avacopan, a selective C5a receptor antagonist, has emerged as a significant therapeutic agent for the treatment of anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV). Its mechanism of action and clinical efficacy have been extensively studied, particularly in relation to its ability to reduce reliance on glucocorticoids while effectively managing disease activity.

This compound works by inhibiting the C5a receptor (C5aR), which plays a crucial role in the pathogenesis of AAV. By blocking the interaction between C5a and its receptor, this compound reduces neutrophil activation, chemotaxis, and subsequent tissue damage caused by inflammation. This mechanism is critical in mitigating the inflammatory responses associated with AAV, which can lead to severe organ damage.

Key Pharmacological Properties

  • Potency : this compound has a half-maximal inhibitory concentration (IC50) of 0.45 nmol/L for C5aR binding, indicating high potency in inhibiting C5a-mediated biological activities .
  • Pharmacokinetics : The pharmacokinetic profile shows a two-compartment model with a fast distribution half-life of approximately 0.09 hours and a slow elimination half-life of around 21.51 hours . This allows for effective dosing regimens.

Clinical Efficacy

The clinical efficacy of this compound has been demonstrated in several pivotal trials, notably the ADVOCATE trial, which evaluated its effectiveness compared to traditional glucocorticoid therapy.

Trial Results Overview

Parameter This compound Group Prednisone Group Statistical Significance
Remission at Week 2672.3%70.1%Noninferior (P<0.001)
Sustained Remission at Week 5265.7%54.9%Superior (P=0.007)
Serious Adverse Events37.3%39.0%Not statistically significant

These findings indicate that this compound is non-inferior to prednisone for achieving remission at week 26 and superior for sustained remission at week 52 .

Case Studies and Real-World Evidence

Recent analyses have focused on specific patient populations, including those with severe ear, nose, and throat (ENT) manifestations of AAV. In a subgroup analysis from the ADVOCATE trial involving patients with significant ENT involvement, this compound demonstrated rapid improvement in symptoms:

  • Time to Improvement : Significant symptom relief was observed as early as week 4.
  • Remission Rates : Approximately 71% of patients reached remission at week 26 .

In another retrospective study involving patients who were contraindicated for high-dose glucocorticoids, this compound was administered alongside standard care. The results showed that 81% achieved favorable outcomes with no severe adverse events reported .

Safety Profile

This compound's safety profile is generally favorable compared to traditional glucocorticoids. Serious adverse events were slightly lower in the this compound group than in the prednisone group (37.3% vs. 39.0%) without significant differences in overall safety concerns . The drug's ability to reduce glucocorticoid exposure is particularly beneficial given the long-term side effects associated with corticosteroids.

常见问题

Basic Research Questions

Q. What is the mechanistic rationale for targeting the C5a receptor with Avacopan in ANCA-associated vasculitis (AAV)?

this compound inhibits the C5a receptor (C5aR), blocking neutrophil activation and endothelial injury driven by complement dysregulation in AAV. Methodologically, in vitro studies using human neutrophils exposed to C5a can quantify receptor blockade efficacy via chemotaxis assays and reactive oxygen species (ROS) measurement. Preclinical models (e.g., murine AAV) should validate target engagement through histopathology and cytokine profiling .

Q. How does this compound’s efficacy compare to glucocorticoid-based regimens in clinical trials?

Phase III trials (ADVOCATE trial) demonstrated non-inferiority of this compound to glucocorticoids for remission induction. Researchers should analyze endpoints like Birmingham Vasculitis Activity Score (BVAS) and glucocorticoid toxicity indices. Statistical methods must account for confounders such as baseline renal function and concurrent immunosuppressants. Subgroup analyses (e.g., severe renal impairment) require stratification to address heterogeneity .

Advanced Research Questions

Q. What methodological considerations are critical for assessing renal recovery in this compound combination therapy trials?

  • Study Design: Use prospective observational cohorts with standardized remission-induction protocols (e.g., this compound + rituximab/cyclophosphamide) .
  • Outcome Metrics: Measure estimated glomerular filtration rate (eGFR) trends, urinary protein-to-creatinine ratios, and dialysis independence rates.
  • Confounding Control: Adjust for baseline eGFR, histopathological classification (Berden criteria), and glucocorticoid tapering schedules.
  • Data Limitations: Small sample sizes (e.g., n=37 in single-center studies) necessitate sensitivity analyses to validate robustness .

Q. How can researchers resolve discrepancies in this compound’s pharmacokinetic (PK) data across patient subgroups?

  • Population PK Modeling: Incorporate covariates like renal/hepatic function, body weight, and drug-drug interactions (e.g., with cyclophosphamide).
  • Sampling Strategy: Use dense sampling during induction (0–12 weeks) and sparse sampling during maintenance.
  • Analytical Validation: Employ liquid chromatography–tandem mass spectrometry (LC-MS/MS) for plasma concentration quantification, ensuring inter-laboratory standardization .

Q. What ethical and practical challenges arise in recruiting severe renal impairment patients for this compound trials?

  • Participant Selection: Use stringent inclusion criteria (e.g., biopsy-confirmed ANCA-GN, eGFR < 30 mL/min/1.73m²) while ensuring informed consent processes address risks of immunosuppression.
  • Safety Monitoring: Implement frequent renal function tests and infection surveillance.
  • Bias Mitigation: Randomize patients to this compound vs. glucocorticoid arms with blinded outcome assessors to reduce performance bias .

Q. Data Contradiction and Reproducibility

Q. How should conflicting data on this compound’s long-term safety be addressed?

  • Meta-Analysis: Pool data from multiple trials (e.g., ADVOCATE, CLEAR) to evaluate rare adverse events (e.g., hepatic toxicity, infections).
  • In Silico Tools: Apply pharmacovigilance databases (FAERS, WHO VigiBase) to detect signal disproportionality.
  • Reproducibility Checks: Replicate findings in independent cohorts with matched demographics and treatment protocols .

Q. Methodological Tables

Table 1. Key Parameters from a 6-Month Observational Study of this compound Combination Therapy

ParameterMedian (IQR) or %Statistical Method Used
Baseline eGFR (mL/min)18 (12–24)Wilcoxon signed-rank test
eGFR Improvement at 6M+22 (15–29)Linear mixed-effects modeling
Glucocorticoid Exposure450 mg (300–600)Cumulative dose analysis
Serious Adverse Events14%Kaplan-Meier survival analysis

属性

IUPAC Name

(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F4N3O2/c1-20-12-15-25(19-27(20)33(35,36)37)39-31(41)26-10-6-18-40(32(42)29-21(2)7-5-11-28(29)34)30(26)22-13-16-24(17-14-22)38-23-8-3-4-9-23/h5,7,11-17,19,23,26,30,38H,3-4,6,8-10,18H2,1-2H3,(H,39,41)/t26-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKBOVABABRILL-YZNIXAGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102660
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346623-17-3
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346623-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avacopan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346623173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avacopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avacopan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVACOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O880NM097T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。